molecular formula C26H23N5O4 B11552064 N'-[(1E)-(3-nitro-4-pyrrolidin-1-ylphenyl)methylene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

N'-[(1E)-(3-nitro-4-pyrrolidin-1-ylphenyl)methylene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

Cat. No.: B11552064
M. Wt: 469.5 g/mol
InChI Key: VCBBNVCMFCWCBV-JVWAILMASA-N
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Description

N’-[(E)-[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is a complex organic compound that features a combination of nitro, pyrrolidine, and acridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE undergoes several types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

    Condensation: The hydrazide moiety can participate in further condensation reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Condensation: Aldehydes or ketones under acidic or basic conditions.

Major Products

    Reduction: 3-amino-4-(pyrrolidin-1-yl)aniline.

    Substitution: N-alkyl or N-acyl derivatives of the pyrrolidine ring.

    Condensation: Various hydrazone derivatives.

Mechanism of Action

The mechanism of action of N’-[(E)-[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is unique due to its combination of nitro, pyrrolidine, and acridine moieties, which confer distinct electronic and biological properties. This makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C26H23N5O4

Molecular Weight

469.5 g/mol

IUPAC Name

N-[(E)-(3-nitro-4-pyrrolidin-1-ylphenyl)methylideneamino]-2-(9-oxoacridin-10-yl)acetamide

InChI

InChI=1S/C26H23N5O4/c32-25(17-30-21-9-3-1-7-19(21)26(33)20-8-2-4-10-22(20)30)28-27-16-18-11-12-23(24(15-18)31(34)35)29-13-5-6-14-29/h1-4,7-12,15-16H,5-6,13-14,17H2,(H,28,32)/b27-16+

InChI Key

VCBBNVCMFCWCBV-JVWAILMASA-N

Isomeric SMILES

C1CCN(C1)C2=C(C=C(C=C2)/C=N/NC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53)[N+](=O)[O-]

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C=NNC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53)[N+](=O)[O-]

Origin of Product

United States

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